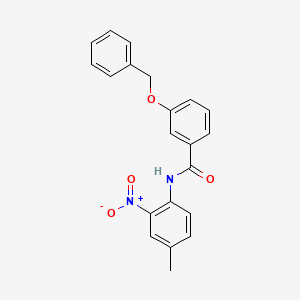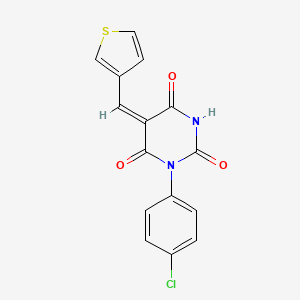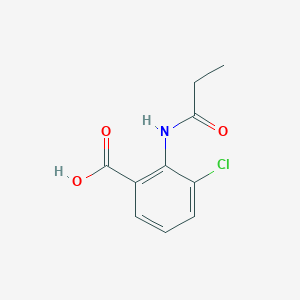![molecular formula C24H25N3O3S B5115935 N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)
N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of these pathways, resulting in the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B-cell malignancies, both in vitro and in vivo. In preclinical models of CLL and MCL, this compound has demonstrated anti-tumor activity, including induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to reduce inflammation and autoantibody production in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
实验室实验的优点和局限性
One of the major advantages of N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility, which can make formulation and dosing challenging. Another limitation is the lack of clinical data, as this compound is still in the early stages of development.
未来方向
There are several potential future directions for the development of N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide. One direction is the evaluation of this compound in combination with other drugs, such as inhibitors of the PI3K/AKT and NF-κB pathways. Another direction is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma. This compound may also have potential in other autoimmune diseases, such as multiple sclerosis and psoriasis. Finally, the development of more soluble formulations of this compound may improve its dosing and efficacy.
合成方法
The synthesis of N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 1-(1,3-thiazol-4-ylcarbonyl)-4-piperidine, which is then coupled with 4-hydroxybenzamide to obtain the intermediate compound. This intermediate is then reacted with 2-phenylethylamine to yield the final product, this compound. The overall yield of the synthesis is around 15%.
科学研究应用
N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs. This compound has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing inflammation and autoantibody production.
属性
IUPAC Name |
N-(2-phenylethyl)-4-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-23(25-13-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)30-21-11-14-27(15-12-21)24(29)22-16-31-17-26-22/h1-9,16-17,21H,10-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRVAGATUPSTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)
![6-(4-ethylphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5115864.png)



![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)

![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)

![2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)
